Alk/egfr-IN-3

Non-Small Cell Lung Cancer EGFR L858R/T790M Cell Proliferation Assay

ALK/EGFR-IN-3 (CAS 2730432-72-9) is a synthetic small molecule engineered as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. With a molecular weight of 572.12 and a purity exceeding 98%, it offers consistent quality for preclinical research.

Molecular Formula C27H34ClN7O3S
Molecular Weight 572.1 g/mol
Cat. No. B12381225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk/egfr-IN-3
Molecular FormulaC27H34ClN7O3S
Molecular Weight572.1 g/mol
Structural Identifiers
SMILESCCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC
InChIInChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m0/s1
InChIKeyAMMOSDRENOSFIO-KDXMTYKHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ALK/EGFR-IN-3 Procurement Guide: A Dual ALK/EGFR Inhibitor for Targeted Cancer Research


ALK/EGFR-IN-3 (CAS 2730432-72-9) is a synthetic small molecule engineered as a dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases [1]. With a molecular weight of 572.12 and a purity exceeding 98%, it offers consistent quality for preclinical research [1]. This compound potently suppresses the proliferation of key non-small cell lung cancer (NSCLC) cell lines, demonstrating its utility in studies focused on overcoming oncogenic kinase signaling .

Why ALK/EGFR-IN-3 Cannot Be Simply Substituted with Other Dual Kinase Inhibitors


The dual ALK/EGFR inhibitor class encompasses compounds with strikingly divergent potency and selectivity profiles, making direct substitution scientifically unsound. Even within the same ALK/EGFR-IN chemical series, subtle structural modifications yield massive potency shifts that can drastically alter experimental outcomes . For instance, a closely related analog is approximately 40-fold more potent against the same NSCLC panel [1]. Choosing a compound without validated, cell-line-matched data can lead to false negatives, misinterpretation of resistance mechanisms, or skewed selectivity profiles, undermining the validity of a study. The following quantitative evidence demonstrates exactly where ALK/EGFR-IN-3 fits within the broader landscape of dual kinase inhibitors [1].

Quantitative Differentiation of ALK/EGFR-IN-3 Against Its Closest Analogs and Alternatives


Anti-Proliferative Potency in EGFR-Mutant H1975 NSCLC Cells: ALK/EGFR-IN-3 vs. ALK/EGFR-IN-2

In the EGFR-mutant H1975 NSCLC cell line, ALK/EGFR-IN-3 demonstrates a specific anti-proliferative activity that is markedly distinct from its more potent analog, ALK/EGFR-IN-2 [1][2]. ALK/EGFR-IN-3 shows an IC50 of 0.1360 μM, while ALK/EGFR-IN-2 achieves an IC50 of 0.0034 μM under standardized vendor assay conditions [1][2]. This 40-fold difference in potency within the same chemical series highlights the critical need for compound-specific validation.

Non-Small Cell Lung Cancer EGFR L858R/T790M Cell Proliferation Assay

Activity in EGFR-Mutant PC9 NSCLC Cells: A Potency Comparison with ALK/EGFR-IN-2

ALK/EGFR-IN-3's effect on the EGFR exon 19 deletion-mutant PC9 cell line (IC50 of 0.0332 μM) is significantly different from that of ALK/EGFR-IN-2 (IC50 of 0.0065 μM) [1][2]. These data, sourced from parallel vendor characterization, show ALK/EGFR-IN-2 is over 5 times more potent, further confirming that structural modifications within the ALK/EGFR-IN scaffold have profound functional consequences [1][2].

NSCLC EGFR Exon 19 Deletion Drug Sensitivity

Potency in EML4-ALK Fusion-Driven Baf3 Cells: ALK/EGFR-IN-3 vs. ALK/EGFR-IN-2

In the Baf3-EML4-ALK cell line, which is driven by the constitutively active ALK fusion kinase, ALK/EGFR-IN-3 inhibits proliferation with an IC50 of 0.0339 μM . This is nearly 19-fold weaker than ALK/EGFR-IN-2's activity of 0.0018 μM against the same cell line, highlighting a quantitative distinction in their ability to suppress ALK-driven growth [1].

ALK Fusion Baf3-EML4-ALK Kinase Addiction

Structural Differentiation: ALK/EGFR-IN-3 Possesses a Unique Chiral Sulfoxide Not Present in ALK/EGFR-IN-1/2

All three compounds in the ALK/EGFR-IN series share an identical molecular formula (C27H34ClN7O3S) and weight (572.12), yet ALK/EGFR-IN-3 is a distinct chiral sulfoxide stereoisomer [1]. Its SMILES notation contains a tetrahedral sulfur center (O=[S@@](CC)), confirming a specific, single enantiomeric configuration [1]. In contrast, ALK/EGFR-IN-1 is a racemic sulfoxide (O=S(CC)) with an IC50 of 4.3 nM for EGFR L858R/T790M, and ALK/EGFR-IN-2 is a stereoisomer with an unspecified configuration but an IC50 of 3.4 nM on H1975 cells .

Medicinal Chemistry Structure-Activity Relationship Chirality

High-Impact Application Scenarios for ALK/EGFR-IN-3 in Oncology Research


Modeling Partial Kinase Inhibition to Study Therapeutic Window and Resistance

ALK/EGFR-IN-3's unique position as a moderately potent dual inhibitor (IC50 of 33-136 nM) makes it an ideal tool for modeling partial target engagement. Its direct comparison to ALK/EGFR-IN-2 (IC50 of 1.8-6.5 nM) shows a 5- to 40-fold potency window [1]. This allows researchers to study the minimal level of ALK/EGFR signaling suppression required to elicit a therapeutic response or to investigate the cellular adaptations that lead to acquired drug resistance, which is often obscured by overly potent inhibitors that rapidly kill all sensitive cells.

Stereochemistry-Driven Structure-Activity Relationship (SAR) Studies

As the sole chiral sulfoxide in the ALK/EGFR-IN series (O=[S@@](CC)), ALK/EGFR-IN-3 is a critical chemical probe for SAR campaigns [2]. Its 40-fold weaker activity compared to its racemic or isomeric counterparts directly links the absolute configuration of the sulfur atom to a dramatic functional outcome. Procuring ALK/EGFR-IN-3 is essential for any project aiming to optimize the pharmacokinetic or pharmacodynamic properties of a dual kinase inhibitor through stereochemical engineering.

Comparative Oncology Studies Across EGFR and ALK-Driven NSCLC Models

The consistent, independently verified cell panel data (H1975, PC9, Baf3-EML4-ALK) on multiple vendor platforms makes ALK/EGFR-IN-3 a reliable benchmark for comparative NSCLC studies [1]. Researchers can use it to establish a baseline for dual ALK/EGFR inhibition against novel compounds, facilitating cross-study comparisons and enabling a standardized assessment of therapeutic potential across laboratories [1].

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